N-(4-nitrobenzyl)acetamide

Description

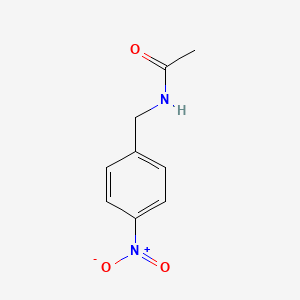

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204774 | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-10-7 | |

| Record name | NSC 216075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56222-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-nitrobenzyl)acetamide: Properties, Synthesis, and Applications in Drug Development

Abstract

N-(4-nitrobenzyl)acetamide is a nitroaromatic compound distinguished by the presence of a benzylic methylene bridge separating the acetamide functionality from the nitrophenyl ring. While structurally related to the more commonly cited N-(4-nitrophenyl)acetamide, this specific isomer possesses unique chemical properties and reactivity conferred by the benzylic group. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and an in-depth exploration of its chemical reactivity. Particular emphasis is placed on its emerging role as a crucial intermediate in the synthesis of bioactive molecules and its application as a cleavable moiety in bioreductive prodrug strategies, a field of significant interest to researchers in oncology and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid organic compound whose core characteristics are dictated by the interplay between the electron-withdrawing nitro group, the polar acetamide linkage, and the reactive benzylic position. A summary of its key properties is presented below.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀N₂O₃ | Derived from structure |

| Molecular Weight | 194.19 g/mol | Calculated |

| CAS Number | 56222-10-7 | |

| Appearance | Off-white to pale yellow solid | Typical for nitroaromatic compounds |

| Melting Point | Data not readily available | - |

| Boiling Point | ~475 °C (predicted) | [1] (Value for chloro-derivative) |

| Solubility | Soluble in THF, DMSO, DMF. Limited solubility in water. | Inferred from typical organic solids |

Note: Experimental physical data such as melting point and specific spectral characteristics are not extensively documented in publicly accessible literature, reflecting its primary role as a synthetic intermediate rather than a final product.

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the N-acetylation of 4-nitrobenzylamine. This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent.

Causality in Protocol Design:

The choice of acetic anhydride as the acetylating agent is based on its moderate reactivity, which is sufficient for acylating the primary benzylamine without requiring harsh conditions that could lead to side reactions. Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting materials and the product, facilitating easy workup.

Step-by-Step Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzylamine hydrochloride (10.0 g, 53.0 mmol) in dichloromethane (100 mL).

-

Basification: Add triethylamine (15.0 mL, 106 mmol, 2.0 eq.) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

-

Acetylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (6.0 mL, 63.6 mmol, 1.2 eq.) dropwise over 10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.

-

Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a pure solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected Features)

While verified spectra are not widely published, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet around δ 2.0-2.2 ppm corresponding to the three protons of the acetyl methyl group (–COCH₃).

-

A doublet around δ 4.4-4.6 ppm for the two benzylic protons (–CH₂–), coupled to the amide proton.

-

A pair of doublets in the aromatic region, typically δ 7.4-7.6 ppm and δ 8.1-8.3 ppm, characteristic of a para-substituted benzene ring. The downfield shift is due to the strong electron-withdrawing effect of the nitro group.

-

A broad singlet or triplet around δ 6.0-6.5 ppm for the amide proton (–NH–).

-

-

¹³C NMR: The carbon spectrum would feature characteristic peaks for the acetyl methyl (~23 ppm), benzylic methylene (~43 ppm), amide carbonyl (~170 ppm), and four distinct aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong N-H stretch around 3300 cm⁻¹, a C=O (Amide I) stretch near 1650 cm⁻¹, and strong symmetric and asymmetric stretches for the C-NO₂ group around 1520 and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 194. A prominent fragment would be the tropylium-like ion at m/z 136, resulting from the loss of the acetamide group.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily centered on the reactivity of its nitro group, which serves as a latent amino group or a trigger for molecular activation.

Reduction to N-(4-aminobenzyl)acetamide

The most significant reaction is the reduction of the nitro group to a primary amine. This transformation converts the molecule into a useful bifunctional building block, N-(4-aminobenzyl)acetamide, which can be used for further elaboration in multi-step syntheses.[2]

Protocol for Nitro Group Reduction: A solution of this compound (4.0 g, 20.6 mmol) in tetrahydrofuran (THF, 100 mL) is treated with a catalytic amount of Raney Nickel.[2] The mixture is then stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.[2] Filtration through Celite and removal of the solvent provides N-(4-aminobenzyl)acetamide in quantitative yield.[2]

Application in Bioreductive Prodrugs

The nitrobenzyl moiety is a cornerstone of modern prodrug design, particularly in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[3] Aromatic nitro compounds are generally stable and non-toxic in normally oxygenated (normoxic) tissues.[4] However, they can be selectively reduced to cytotoxic hydroxylamines and amines by nitroreductase enzymes that are specifically expressed in tumor cells or in the hypoxic microenvironments characteristic of solid tumors.[3][5]

This bioactivation mechanism makes the 4-nitrobenzyl group an excellent "trigger" for drug release.[6] A therapeutic agent (e.g., a DNA alkylator or other potent cytotoxin) can be attached to the benzylic position via a carbamate or ether linkage. In its "caged" prodrug form, the agent is inactive. Upon enzymatic reduction of the nitro group in the target cell, a rapid electronic cascade is initiated, leading to the fragmentation of the carbamate and the release of the active drug, as illustrated below.[7]

Bioactivation Pathway Diagram:

Caption: Bioactivation of a nitrobenzyl-based prodrug.

This compound serves as a model compound and synthetic precursor for developing these sophisticated prodrug systems. The acetamide group can be hydrolyzed to reveal the benzylamine, which can then be derivatized to install the desired therapeutic payload.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Toxicological Profile: While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin. The nitroaromatic structure suggests potential for mutagenicity, and appropriate precautions should be taken.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate whose significance lies not in its direct application, but in its role as a precursor and model system. Its straightforward synthesis and, most importantly, the selective reactivity of its nitro group make it a key building block for advanced applications in medicinal chemistry. For researchers and professionals in drug development, understanding the properties and reactivity of this compound provides a gateway to designing innovative bioreductive prodrugs that offer promise for targeted therapies.

References

-

Sigma-Aldrich. This compound. Accessed January 17, 2026. [Link available from search result]

- Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (2023). A one pot protocol to convert nitro-arenes into N-aryl amides. SYNTHESIS-STUTTGART.

-

ChemicalBook. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis. Accessed January 17, 2026. [Link available from search result[2]]

-

United Chemical. 2-CHLORO-N-(4-NITROBENZYL)ACETAMIDE 38426-11-8. Accessed January 17, 2026. [Link available from search result[1]]

- Journal of High School Science. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.

-

CAS号查询. 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide. Accessed January 17, 2026. [Link available from search result[8]]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Accessed January 17, 2026. [Link available from search result[9]]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- Journal of Chemical, Biological and Physical Sciences. (2020).

- ChemRxiv. (2024).

- Hay, M. P., et al. (2003). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. coli Nitroreductase. Journal of Medicinal Chemistry.

- MDPI. (2022).

- Naik, P., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC.

- Google Patents. (2011). Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues. CN102264697A.

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 7. mdpi.com [mdpi.com]

- 8. 1353976-28-9_CAS号:1353976-28-9_2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide - 化源网 [m.chemsrc.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-nitrobenzyl)acetamide

This guide provides a comprehensive technical overview of N-(4-nitrobenzyl)acetamide, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's chemical identity, synthesis, properties, and safety considerations, offering practical insights for its application in a laboratory setting.

Chemical Identity and Structure

This compound is a distinct chemical entity with the CAS number 56222-10-7 .[1] It is crucial to distinguish it from similarly named compounds such as N-(4-nitrophenyl)acetamide (CAS: 104-04-1)[2][3] and N-(4-nitrophenethyl)acetamide (CAS: 6270-07-1)[4][5], as their structural and chemical properties differ significantly.

The molecular structure of this compound consists of an acetamide group linked to a benzyl substituent, which in turn is substituted with a nitro group at the para position of the benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 56222-10-7 | [1] |

| Molecular Formula | C9H10N2O3 | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| MDL Number | MFCD00230940 | [1] |

| SMILES | CC(=O)NCC1=CC=C([O-])C=C1 | [1] |

Synthesis and Purification

This compound is typically synthesized through the acetylation of 4-nitrobenzylamine. This reaction involves the treatment of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or solvent.

Representative Synthesis Protocol

The following is a generalized laboratory procedure for the synthesis of this compound.

Materials:

-

4-nitrobenzylamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzylamine hydrochloride in a minimal amount of water and add an excess of pyridine.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution to remove excess pyridine and acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Purity/Specification | Not specified | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the acetyl methyl protons, a doublet for the methylene protons, and signals in the aromatic region corresponding to the protons on the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. One notable application is in the synthesis of its corresponding amine, N-(4-aminobenzyl)acetamide.[6] This reduction of the nitro group to an amine is a common transformation in the synthesis of more complex molecules, including pharmaceutical intermediates.

Reduction to N-(4-aminobenzyl)acetamide

A documented procedure involves the catalytic hydrogenation of this compound.[6]

Experimental Protocol:

-

A solution of this compound in a suitable solvent such as tetrahydrofuran (THF) is prepared.[6]

-

A catalytic amount of Raney Nickel is added to the solution.[6]

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for an extended period (e.g., 16 hours).[6]

-

Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.[6]

-

The solvent is removed in vacuo to yield N-(4-aminobenzyl)acetamide.[6]

Caption: Reduction of this compound to N-(4-aminobenzyl)acetamide.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general safe handling practices for similar nitro-containing aromatic compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the preparation of its amino derivative. A clear understanding of its chemical identity, synthesis, and properties is essential for its effective and safe use in research and development. This guide provides a foundational understanding of this compound, emphasizing the importance of distinguishing it from structurally similar molecules.

References

- Lead Sciences. N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide.

- ChemicalBook. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis.

- SAFETY D

- NIST WebBook. Acetamide, N-(4-nitrophenyl)-.

- Exploring N-(4-Nitrophenethyl)

- Sigma-Aldrich. N-(4-NITROPHENETHYL)ACETAMIDE AldrichCPR.

- NIST WebBook. Acetamide, N-(4-nitrophenyl)-.

- BLD Pharm. 56222-10-7|this compound.

Sources

- 1. 56222-10-7|this compound|BLD Pharm [bldpharm.com]

- 2. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 4. innospk.com [innospk.com]

- 5. N-(4-NITROPHENETHYL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(4-nitrobenzyl)acetamide

This guide provides a comprehensive overview of the synthesis of N-(4-nitrobenzyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the acetylation of 4-nitrobenzylamine, a straightforward yet elegant example of nucleophilic acyl substitution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in the pharmaceutical industry. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules. The acetamide moiety can influence the solubility and pharmacokinetic properties of a compound. This makes this compound a useful building block in the synthesis of a variety of potential therapeutic agents, including anti-inflammatory compounds.[1]

It is crucial to distinguish this compound from its isomer, N-(4-nitrophenyl)acetamide. In the former, the acetyl group is attached to a nitrogen that is bonded to a methylene (-CH2-) bridge, which is then attached to the 4-nitrophenyl ring. In the latter, the acetylated nitrogen is directly attached to the 4-nitrophenyl ring. This structural difference has a significant impact on the chemical properties and reactivity of the two compounds.

Synthesis Pathway: Acetylation of 4-Nitrobenzylamine

The most common and efficient method for the synthesis of this compound is the acetylation of 4-nitrobenzylamine using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 4-nitrobenzylamine with acetic anhydride proceeds via a two-step addition-elimination mechanism.[2][3][4][5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitrobenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and an acetate ion is eliminated as a good leaving group. A proton is then transferred from the nitrogen atom to the acetate ion, yielding the final product, this compound, and acetic acid as a byproduct.

Caption: A typical workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylamine hydrochloride (e.g., 5.0 g, 1 equivalent) and sodium bicarbonate (2.5 equivalents) in 100 mL of deionized water. Stir the mixture until the solids are fully dissolved and the solution becomes clear. The sodium bicarbonate is added to neutralize the hydrochloride salt and liberate the free amine.

-

Reaction: Cool the flask in an ice bath to 0°C. While stirring vigorously, add acetic anhydride (1.2 equivalents) dropwise to the solution over a period of 15 minutes. A white precipitate may form during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to obtain pure this compound as a crystalline solid.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques. The following table summarizes the expected characterization data based on the compound's structure and data from analogous molecules.

| Property | Expected Value/Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Approximately 135-140 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (d, 2H), 7.45 (d, 2H), 6.10 (br s, 1H), 4.50 (d, 2H), 2.05 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 147.5, 145.0, 128.5, 124.0, 43.5, 23.0 |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1520 & 1345 (NO₂ stretch) |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The two doublets in the aromatic region (δ 8.20 and 7.45 ppm) are characteristic of a para-substituted benzene ring. [6]The downfield shift of the doublet at δ 8.20 is due to the strong electron-withdrawing effect of the nitro group. The doublet at δ 4.50 ppm corresponds to the benzylic protons (-CH₂-), and the singlet at δ 2.05 ppm is from the methyl protons of the acetyl group. The broad singlet at δ 6.10 ppm is the amide proton (-NH-). [6]* ¹³C NMR Spectroscopy: The carbonyl carbon of the amide is expected to appear around δ 170.0 ppm. [7]The aromatic carbons will have distinct signals, with the carbon attached to the nitro group being the most downfield. The benzylic carbon will be around δ 43.5 ppm, and the methyl carbon of the acetyl group will be the most upfield signal at approximately δ 23.0 ppm. [7]* IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretching vibration around 3300 cm⁻¹. The strong absorption at approximately 1640 cm⁻¹ is the amide I band (C=O stretch), and the band around 1550 cm⁻¹ is the amide II band (N-H bend). [8]The two strong absorptions at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. [8]

Safety Precautions

It is imperative to follow standard laboratory safety procedures when performing this synthesis.

-

4-Nitrobenzylamine hydrochloride: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. [9]It may also cause respiratory irritation. [9]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage. [10]It is also harmful if swallowed and toxic if inhaled. [10]Handle with extreme care in a fume hood and use appropriate PPE.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All extractions and solvent removal should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. [9][10][11]

References

-

Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

Oregon State University. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. CID 139045517 | C16H16N4O6 | CID 139045517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide - Lead Sciences [lead-sciences.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE | 93-27-6 [amp.chemicalbook.com]

An In-depth Technical Guide to N-(4-nitrobenzyl)acetamide: Synthesis, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of N-(4-nitrobenzyl)acetamide, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and organic synthesis. We will delve into its synthesis, physicochemical properties, and its pivotal role as a building block for more complex molecules, including pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's utility and handling.

Core Chemical Identity and Properties

This compound, also known as p-nitrobenzylacetamide, is an aromatic compound characterized by a benzylamine core with an acetamido group and a nitro group substituted on the benzene ring at the para position. The presence of these functional groups imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| CAS Number | 56222-10-7 | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 212-216 °C | [3] |

| IUPAC Name | This compound | [4] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of this compound and its analogs involves the nitration of an N-substituted phenylacetamide.[3][5] This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and reaction conditions is critical to achieving high yield and purity.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of a related compound, N-(4-nitrophenyl)acetamide, proceeds via the nitration of N-phenylacetamide.[3][5] The acetamido group (-NHCOCH₃) is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby activating these positions for electrophilic attack. The para product is generally favored over the ortho product due to steric hindrance from the bulky acetamido group.[6]

The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products.[3]

A common synthetic route to this compound itself involves the acylation of 4-nitrobenzylamine. This method provides a more direct and often higher-yielding pathway to the target molecule.

Experimental Protocol: Synthesis of this compound from 4-nitrobenzylamine

This protocol describes a representative lab-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

4-nitrobenzylamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Suspend 4-nitrobenzylamine hydrochloride (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The use of the hydrochloride salt is common for stability and ease of handling of the starting amine.

-

Basification: Add pyridine (2-3 equivalents) to the suspension and stir until the solid dissolves. Pyridine acts as a base to neutralize the HCl and liberate the free 4-nitrobenzylamine, and it also serves as a catalyst for the acylation reaction.

-

Acylation: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slight excess of acetic anhydride ensures complete conversion of the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[3]

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and pyridine. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to obtain a pure crystalline solid.[5]

Visualization of the Synthetic Pathway

Caption: Synthesis of this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the downfield region), the methylene protons of the benzyl group (a singlet), and the methyl protons of the acetamido group (a singlet in the upfield region).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the benzene ring, the CH carbons of the ring, the methylene carbon, the methyl carbon, and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.[5]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.[3][5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitro group is the primary site of chemical transformation, and its reduction to an amino group is a key step in many synthetic sequences.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this reaction yields N-(4-aminobenzyl)acetamide, a valuable building block for various applications.

Common Reducing Agents:

-

Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]

-

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective.

-

Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) or zinc powder in the presence of an acid can also be used.[9]

Visualization of Key Transformations

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

While this compound itself is not typically a pharmacologically active agent, its derivatives are of significant interest in drug discovery.

Intermediate for Bioactive Compounds

This compound and its derivatives serve as key intermediates in the synthesis of compounds with a wide range of biological activities. For instance, various acetamide derivatives have been investigated for their anti-inflammatory, antioxidant, and antitubercular properties.[9][10][11] A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activity.[11]

Role in Bioreductive Prodrugs

The 4-nitrobenzyl group is a well-established "trigger" for bioreductive prodrugs.[12] These are inactive drug precursors that are selectively activated in hypoxic environments, such as those found in solid tumors. The mechanism relies on the enzymatic reduction of the nitro group to a hydroxylamine or an amine by nitroreductase enzymes that are overexpressed in hypoxic cells. This reduction initiates a cascade of reactions that leads to the release of a cytotoxic agent. The study of substituent effects on the fragmentation rate of 4-nitrobenzyl carbamates has shown that electron-donating groups can accelerate the release of the active drug.[12]

Tracer and Internal Standard Applications

Deuterium-labeled N-(4-nitrophenyl)acetamide-d4 is used as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1]

-

Toxicity: While specific toxicity data for this compound is not extensively published, related nitroaromatic compounds can be toxic and should be handled with care. Acetamide itself is considered a potential genotoxic impurity in pharmaceutical substances.[14]

Conclusion

This compound is a chemical of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, well-defined reactivity, and the versatile chemistry of its nitro group make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe application in the laboratory and beyond.

References

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

NIST. Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

-

Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

- RSC Publishing. (2002). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.

- Aute K, et al. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)

-

PubChem. CID 139045517 | C16H16N4O6. [Link]

-

PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

- Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.

- Al-Ostath, A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-9.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Papathanasiou, K. E., et al. (2022). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. RSC Advances, 12(15), 9234–9238.

- Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2972.

- Atwell, G. J., et al. (2002). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (13), 1595-1603.

- Hines, J. V., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

- Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.

Sources

- 1. 56222-10-7|this compound|BLD Pharm [bldpharm.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 5. jcbsc.org [jcbsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archivepp.com [archivepp.com]

- 11. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents | MDPI [mdpi.com]

- 12. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of N-(4-nitrobenzyl)acetamide: A Guide for Drug Development Professionals

This technical guide provides an in-depth examination of the structural, vibrational, and electronic properties of N-(4-nitrobenzyl)acetamide, a molecule of significant interest in medicinal chemistry. By integrating high-level computational data with experimental findings, we offer a validated framework for understanding its molecular characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed theoretical perspective on this compound.

Introduction: Significance of this compound

This compound belongs to the class of aromatic nitro compounds, which are crucial intermediates in the synthesis of a wide range of industrially and pharmaceutically important products, including dyes and medicinal agents.[1] Its molecular structure, featuring a benzene core substituted with an acetamide group and a nitro group in the para position, makes it a valuable precursor for creating more complex molecules.[1][2] Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions, thereby accelerating rational drug design and development.

This guide employs Density Functional Theory (DFT), a robust computational method, to elucidate the molecule's geometric, spectroscopic, and electronic nature.[3][4] By correlating theoretical data with available experimental results, we establish a reliable model that can inform future synthetic and application-oriented research.

Computational & Experimental Protocols

To ensure scientific rigor, the theoretical predictions are grounded in established computational methodologies and validated against experimental data where available.

Computational Methodology: Density Functional Theory (DFT)

The core of this theoretical study relies on DFT calculations, which offer a favorable balance between computational cost and accuracy for organic molecules.[3]

Protocol for DFT Calculations:

-

Initial Geometry: The molecular structure of this compound was first constructed using standard bond lengths and angles.

-

Geometry Optimization: The structure was then optimized to find its lowest energy conformation. This was performed using the Gaussian suite of programs.

-

Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for all calculations.[5][6] This functional is widely recognized for its reliability in predicting the properties of organic compounds. The 6-311++G(d,p) basis set was employed, providing a high degree of flexibility by including diffuse functions (++) for accurately describing weak interactions and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[5][7]

-

Frequency Calculations: Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.[8]

-

Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were calculated on the optimized geometry to analyze the molecule's reactivity and charge distribution.[9][10]

Diagram: Theoretical Analysis Workflow

A flowchart of the computational workflow.

Synthesis and Spectroscopic Characterization

For context and validation, a typical experimental synthesis is outlined below. This compound is generally synthesized via the nitration of N-phenylacetamide.[1][2]

Protocol for Synthesis:

-

Dissolution: Dissolve N-phenylacetamide in a polar solvent like glacial acetic acid.

-

Nitration: Cool the solution in an ice bath (maintaining temperature below 20°C) and slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2]

-

Precipitation: After the addition is complete, allow the reaction to proceed, then pour the mixture into ice-cold water to precipitate the product.

-

Purification: The resulting solid, a mixture of ortho and para isomers, is filtered. The desired para-isomer, N-(4-nitrophenyl)acetamide, is purified by recrystallization, often using an ethanol-water mixture.[1]

Characterization Methods:

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational modes of the molecule.

-

UV-Vis Spectroscopy: To analyze the electronic transitions. The experimental spectrum for N-(4-nitrophenyl)acetamide shows absorption peaks (λ_max) at approximately 315.78 nm, 223.45 nm, and 201.39 nm.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight (180.16 g/mol ) and fragmentation pattern.[1][2]

Molecular Geometry and Structural Analysis

The optimized molecular geometry from DFT calculations provides precise bond lengths and angles. Comparing these theoretical values with experimental data from X-ray diffraction (XRD) studies is a critical step in validating the computational model. While a specific XRD study for the unsubstituted this compound was not found, data for related substituted derivatives show that the acetamido and nitro groups can have significant torsional angles relative to the phenyl ring, affecting the molecule's planarity.[11][12] For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamido group is twisted by 25.4° and the nitro group by 12.8° from the ring's plane.[11] This non-planarity is a key structural feature influencing intermolecular interactions.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy is a powerful tool for molecular identification and characterization.[8] By calculating the theoretical vibrational frequencies and comparing them to experimental FT-IR and FT-Raman spectra, we can confidently assign specific vibrational modes to the observed spectral bands.[5][13]

Key Vibrational Mode Assignments (Typical Ranges):

-

N-H Stretching: The N-H stretching vibration of the amide group is typically observed in the 3300-3400 cm⁻¹ region. A red shift in the experimental spectrum compared to the calculated value often indicates the presence of intermolecular hydrogen bonding in the solid state.[14]

-

C=O Stretching: The amide carbonyl (C=O) stretch is a strong, characteristic band usually found around 1680-1700 cm⁻¹.

-

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is typically located in the 1200-1350 cm⁻¹ range.

-

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

The strong correlation between the calculated harmonic frequencies and the experimental anharmonic frequencies validates both the optimized geometry and the force field determined by the DFT method.[15]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and optical properties. DFT provides critical insights into these areas through the analysis of frontier molecular orbitals and the molecular electrostatic potential.[16]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16][17]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity.[7] A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[16] For this compound, the presence of the electron-withdrawing nitro group and the electron-donating acetamide group facilitates intramolecular charge transfer, which tends to lower the energy gap.[17]

Diagram: HOMO-LUMO Energy Gap Concept

The HOMO-LUMO gap dictates molecular reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic charge distribution around a molecule, providing a powerful visual tool for predicting reaction sites.[10]

-

Electrophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these sites are expected around the oxygen atoms of the nitro and carbonyl groups.[18]

-

Nucleophilic Sites: Regions with positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amide group and the aromatic ring are typically positive regions.[15]

The MEP map is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[7]

Non-Linear Optical (NLO) Properties

Organic molecules with significant charge asymmetry, often arising from donor-acceptor groups connected by a π-conjugated system, can exhibit large non-linear optical (NLO) properties.[19][20] this compound, with its electron-donating acetamide group and electron-withdrawing nitro group, is a potential candidate for NLO applications.[6]

The key parameter for second-order NLO activity is the first hyperpolarizability (β). DFT calculations can reliably predict this value.[17] A high β value suggests that the material can efficiently generate second-harmonic light, a property useful in laser technology and telecommunications.[21][22] The calculated HOMO-LUMO gap and the degree of intramolecular charge transfer are directly correlated with the magnitude of the hyperpolarizability.

Table 1: Summary of Key Theoretical Parameters

| Parameter | Significance | Typical DFT Finding for Donor-Acceptor Systems |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. | Relatively small gap due to intramolecular charge transfer. |

| Dipole Moment (µ) | Measures charge asymmetry. | Non-zero value, indicating polarity. |

| First Hyperpolarizability (β) | Quantifies second-order NLO response. | Potentially high value, suggesting NLO activity. |

| MEP Surface | Maps reactive sites. | Negative potential on oxygen atoms, positive on amide H. |

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical framework for analyzing this compound using DFT. The computational results for its geometry, vibrational spectra, and electronic properties provide a robust, validated understanding of its molecular nature. The analysis of its HOMO-LUMO gap, MEP surface, and potential NLO properties offers predictive insights into its reactivity and suitability for various applications.

For drug development professionals, this theoretical model serves as a powerful predictive tool. It can be used to:

-

Guide Synthesis: Predict the reactivity of different sites to guide the synthesis of new derivatives.

-

Screen for Activity: Use the electronic properties (like MEP) to predict potential binding interactions with biological targets.

-

Develop New Materials: Leverage the predicted NLO properties to explore applications in materials science.

Future work should focus on obtaining high-quality single-crystal X-ray diffraction data for this compound to further refine the correlation between theoretical and experimental geometries. Additionally, extending these theoretical studies to its derivatives could rapidly expand the chemical space for discovering novel therapeutic agents and advanced materials.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate.

-

Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201.

-

Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457.

-

Ghasemi, Z., & Akbarzadeh, H. (2013). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Research in Pharmaceutical Sciences, 8(4), 285–297.

-

The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Publishing.

-

ChemicalBook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis.

-

Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277.

-

Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–298.

-

Ghasemi, Z., & Akbarzadeh, H. (2013). Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. ResearchGate.

-

Stock, G., & Hamm, P. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777.

-

Singh, R. K., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate.

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and...

-

Mary, Y. S., et al. (2011). Vibrational spectroscopic studies and computational study of 4-fluoro-N-(2′-hydroxy-4′-nitrophenyl)phenylacetamide. Semantic Scholar.

-

Kumar, S., et al. (2021). Theoretical Investigation for MESP, HOMO-LUMO and FTIR analysis of N-Chlorophenyl Based Acetamide. International Journal of Scientific Research in Science and Technology.

-

ResearchGate. (n.d.). Linear and nonlinear optical properties of a new organic crystal, N-(4-aminobenzenesulfonyl)acetamide.

-

ResearchGate. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.

-

ResearchGate. (n.d.). HOMO-LUMO and MESP plots for (a) 2-(2,4-dichlorophenyl).

-

Parimala, K., & Manimegalai, S. (2023). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Indian Journal of Pure & Applied Physics (IJPAP).

-

Ullah, F., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(28), 24523–24531.

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS.

-

ResearchGate. (n.d.). Growth, optical, electrical properties and DFT studies on piperidinium 4-nitrophenolate NLO single crystal in acetone.

-

Begum, M. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1230, 129883.

-

ResearchGate. (n.d.). Experimental and DFT investigation of 5-para-nitrobenziliden-tiazolidin-2-tion-4-ona.

-

Unknown. (n.d.). PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. Unknown Source.

-

Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159–170.

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl). Advanced Journal of Chemistry, Section A, 4(3), 220-230.

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Scopus Indexed on Present Year [xisdxjxsu.asia]

- 11. journals.iucr.org [journals.iucr.org]

- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vibrational spectroscopic studies and computational study of 4-fluoro-N-(2′-hydroxy-4′-nitrophenyl)phenylacetamide | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. secjhuapl.edu [secjhuapl.edu]

- 21. researchgate.net [researchgate.net]

- 22. acadpubl.eu [acadpubl.eu]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-(4-nitrobenzyl)acetamide

Abstract: This document provides a detailed, field-proven protocol for the synthesis of N-(4-nitrobenzyl)acetamide via the acetylation of 4-nitrobenzylamine. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, robust safety protocols, and comprehensive characterization techniques. The protocol emphasizes scientific integrity, ensuring a reproducible and self-validating methodology.

Introduction and Scientific Background

This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring an amide linkage and an electron-withdrawing nitro group, makes it a useful building block for more complex molecules, including potential pharmaceutical candidates. The synthesis described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

The core of this transformation is the acetylation of the primary amine of 4-nitrobenzylamine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Acetic anhydride is an excellent acetylating agent due to the presence of two carbonyl groups and a good leaving group (the acetate anion). The reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical laboratory procedure.[1][2]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine of 4-nitrobenzylamine attacks a carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the protonated amide. The acetate ion subsequently deprotonates the nitrogen, yielding the final this compound product and acetic acid as a byproduct.

Reagent and Stoichiometry Table

A summary of the reactants and their recommended stoichiometry is provided below. Using a slight excess of acetic anhydride ensures the complete consumption of the starting amine.

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15[3] | 1.0 | 10.0 | 1.52 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 12.0 | 1.13 mL (1.22 g) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 30 mL |

Reaction Scheme Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism.

Caption: Overall reaction for the synthesis of this compound.

Health and Safety Precautions

It is imperative to conduct this synthesis with strict adherence to safety protocols. A thorough risk assessment should be performed before beginning any experimental work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[4]

-

Fume Hood: Acetic anhydride is corrosive, flammable, and has a pungent, irritating odor. It is fatal if inhaled.[5][6] All handling of acetic anhydride and the reaction itself must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][5]

-

Reagent Handling:

-

Acetic Anhydride: Reacts violently with water.[5] Ensure all glassware is dry. It causes severe skin burns and eye damage.[6] Keep away from heat and ignition sources.[7][8]

-

4-Nitrobenzylamine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of amines.[1][9][10]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylamine (1.52 g, 10.0 mmol) in dichloromethane (30 mL). Stir at room temperature until all the solid has dissolved.

-

Causality: DCM is used as the solvent because it is relatively inert to the reaction conditions and effectively dissolves the starting material.

-

-

Reagent Addition: While stirring, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the solution using a syringe. The addition should be slow to control any potential exotherm.

-

Causality: A slight excess of acetic anhydride ensures that the limiting reactant, 4-nitrobenzylamine, is fully consumed, maximizing the yield.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, confirming when the reaction is complete. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

-

Work-up and Quenching: Once the reaction is complete, carefully add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Causality: The NaHCO₃ solution neutralizes the acetic acid byproduct and quenches any unreacted acetic anhydride, converting them to sodium acetate, which is soluble in the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

-

Causality: This ensures that all of the desired organic product is recovered from the aqueous phase.

-

-

Washing: Combine all the organic layers and wash them sequentially with 30 mL of deionized water and then 30 mL of brine (saturated NaCl solution).

-

Causality: Washing with water removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Causality: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes trace amounts of water from the organic solvent. Removing the solvent leaves the crude, solid product.

-

-

Purification: Purify the crude solid by recrystallization. A common solvent system for this type of compound is a mixture of ethanol and water.[11] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Causality: Recrystallization is an effective technique for purifying solid compounds. The desired product should be soluble in the hot solvent but insoluble in the cold solvent, while impurities remain dissolved.

-

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water. Dry the crystals under vacuum to obtain pure this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the amide nitrogen, and the methyl (-CH₃) protons of the acetyl group. The integration of these signals should correspond to the number of protons in the structure.[12]

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with unique shifts for the carbon bearing the nitro group and the carbon bearing the benzyl group), the methylene carbon, and the methyl carbon.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 and 1350 cm⁻¹).

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[15][16]

References

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

-

Quora. What safety precautions should you take when working with acetic anhydride? Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

-

ReAgent. Acetic Anhydride - SAFETY DATA SHEET. Available at: [Link]

-

INEOS Group. Safety data sheet - acetic anhydride. Available at: [Link]

-

ResearchGate. General procedure for the acylation of 4-nitrophenol. Available at: [Link]

-

Labbox Export. UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur. Available at: [Link]

-

ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound. Available at: [Link]

- Google Patents.CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

-

ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Available at: [Link]

-

NIH National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

-

IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

-

IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. Available at: [Link]

-

SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

-

SpectraBase. N-NORMAL-BUTYL-(4-NITROPHENYL)-ACETAMIDE. Available at: [Link]

-

NIH PubChem. 4-Nitrobenzylamine. Available at: [Link]

-

Asian Journal of Chemistry. Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Available at: [Link]

-

Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

-

University of Nebraska–Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]

Sources

- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ineos.com [ineos.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. labbox.eu [labbox.eu]

- 9. rsc.org [rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. jcbsc.org [jcbsc.org]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

nitration of N-benzylacetamide experimental procedure

An Application Guide to the Electrophilic Nitration of N-Benzylacetamide

Authored by: A Senior Application Scientist

Introduction: Strategic Synthesis of Nitro-N-benzylacetamide Derivatives

The synthesis of nitrated aromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for the pharmaceutical, dye, and materials industries. N-benzylacetamide, a simple yet versatile secondary amide, serves as an excellent model substrate for exploring electrophilic aromatic substitution. Its nitration yields ortho- and para-nitro-N-benzylacetamide, valuable precursors for further functionalization, such as reduction to the corresponding anilines, which are key building blocks in drug development. For instance, N-benzylacetamide itself has been identified as a major metabolite of the drug benznidazole, used in the treatment of Chagas disease, highlighting the relevance of its derivatives in medicinal chemistry.[1]